molecular formula C24H23ClN4 B11210590 4-(azepan-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(azepan-1-yl)-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11210590
M. Wt: 402.9 g/mol
InChI Key: DXDKPCAMABXOIG-UHFFFAOYSA-N
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Description

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolopyrimidine core, which is fused with an azepane ring and substituted with phenyl and chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the azepane ring and the substitution with phenyl and chlorophenyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is unique due to its specific structural features, including the combination of a pyrrolopyrimidine core with an azepane ring and the presence of phenyl and chlorophenyl substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

4-(azepan-1-yl)-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c25-19-11-8-12-20(15-19)29-16-21(18-9-4-3-5-10-18)22-23(26-17-27-24(22)29)28-13-6-1-2-7-14-28/h3-5,8-12,15-17H,1-2,6-7,13-14H2

InChI Key

DXDKPCAMABXOIG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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